N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide
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Overview
Description
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro, nitro, and sulfamoyl group attached to a phenyl ring, with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide typically involves the reaction of 3-chloro-2-nitro-4-sulfamoylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-Chloro-2-nitro-4-sulfamoylaniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, with the use of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Amines or thiols, suitable solvents (e.g., ethanol, water)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products Formed
Reduction: 3-Chloro-2-amino-4-sulfamoylphenylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-Chloro-2-nitro-4-sulfamoylaniline and acetic acid
Scientific Research Applications
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfamoyl group may also play a role in its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-nitrophenyl)acetamide
- N-(3-Nitro-4-sulfamoylphenyl)acetamide
- N-(3-Chloro-2-nitrophenyl)acetamide
Uniqueness
N-(3-Chloro-2-nitro-4-sulfamoylphenyl)acetamide is unique due to the presence of both chloro and sulfamoyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88345-66-8 |
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Molecular Formula |
C8H8ClN3O5S |
Molecular Weight |
293.69 g/mol |
IUPAC Name |
N-(3-chloro-2-nitro-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H8ClN3O5S/c1-4(13)11-5-2-3-6(18(10,16)17)7(9)8(5)12(14)15/h2-3H,1H3,(H,11,13)(H2,10,16,17) |
InChI Key |
JDWXJOJBMRFGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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